Cas no 28107-09-7 (4-Aminobenzaldehyde Polymer)

4-Aminobenzaldehyde Polymer is a functionalized polymeric material derived from the incorporation of 4-aminobenzaldehyde monomers into a polymer backbone. This product exhibits unique reactivity due to the presence of both amine and aldehyde functional groups, enabling applications in covalent immobilization, crosslinking, and surface modification. Its polymeric structure enhances stability and processability compared to small-molecule analogs. The material is particularly useful in biosensing, drug delivery, and polymer-supported synthesis, where its dual functionality allows for selective conjugation with biomolecules or other reactive species. The polymer’s tunable properties, such as solubility and mechanical strength, can be tailored by adjusting polymerization conditions or copolymer composition.
4-Aminobenzaldehyde Polymer structure
4-Aminobenzaldehyde Polymer structure
Product Name:4-Aminobenzaldehyde Polymer
CAS No:28107-09-7
MF:C7H7NO
MW:121.136581659317
MDL:MFCD00147823
CID:273407
PubChem ID:87561915
Update Time:2025-06-14

4-Aminobenzaldehyde Polymer Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-amino-,homopolymer
    • 4-Aminobenzaldehyde Polymer
    • 4-aminobenzaldehyde
    • P-AMINOBENZALDEHYDE,POLYMER
    • Benzaldehyde, 4-amino-
    • p-Formylaniline
    • 4-Formylaniline
    • 4-amino-benzaldehyde
    • Benzaldehyde, p-amino-
    • 74Q1671TS1
    • p-Aminobenzaldehyd
    • NSC60117
    • p-amino-benzaldehyde
    • 4-azanylbenzaldehyde
    • para-aminobenzaldehyde
    • PubChem7795
    • Benzaldehyde, homopolymer
    • WLN: ZR DVH
    • Benzaldehyde, p-amino- (8C
    • SCHEMBL214899
    • AMINOBENZALDEHYDE, P-
    • NSC-45163
    • DTXSID3060299
    • NCGC00184183-03
    • 4-Aminobenzaldehyde, AldrichCPR
    • J-514422
    • NCGC00184183-01
    • NCGC00184183-02
    • CCRIS 8885
    • VATYWCRQDJIRAI-UHFFFAOYSA-N
    • GS-3084
    • FT-0601039
    • P-AMINOBENZALDEHYDE
    • VATYWCRQDJIRAI-UHFFFAOYSA-
    • EN300-85865
    • Q21099246
    • A830723
    • UNII-74Q1671TS1
    • CHEMBL1885510
    • InChI=1/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2
    • NSC45163
    • 556-18-3
    • 4-14-00-00048 (Beilstein Handbook Reference)
    • CS-0112994
    • F8883-5867
    • BRN 1362885
    • EINECS 209-115-2
    • NSC-60117
    • NS00033354
    • NSC 45163
    • 28107-09-7
    • AKOS004902086
    • SY003470
    • A0260
    • CCRIS-8885
    • A936241
    • CHEBI:190128
    • HY-W076836
    • MFCD00038137
    • aniline, 4-formyl-
    • STL163885
    • DB-006650
    • BBL013016
    • MDL: MFCD00147823
    • Inchi: 1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2
    • InChI Key: VATYWCRQDJIRAI-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)N
    • BRN: 1362885

Computed Properties

  • Exact Mass: 121.05300
  • Monoisotopic Mass: 121.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 95.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 278.1±23.0 °C at 760 mmHg
  • Flash Point: 122.0±22.6 °C
  • PSA: 43.09000
  • LogP: 1.66250
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-Aminobenzaldehyde Polymer Security Information

4-Aminobenzaldehyde Polymer Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 4-Aminobenzaldehyde Polymer

Comprehensive Guide to 4-Aminobenzaldehyde Polymer (CAS No. 28107-09-7): Properties, Applications, and Innovations

The 4-Aminobenzaldehyde Polymer (CAS No. 28107-09-7) is a specialized organic compound gaining traction in advanced material science and industrial applications. Known for its unique aromatic amine and aldehyde functional groups, this polymer exhibits exceptional reactivity, making it a versatile building block for functionalized polymers, bioconjugation, and nanomaterial synthesis. Its molecular structure enables covalent bonding with biomolecules, a feature increasingly exploited in biomedical engineering and diagnostic assays.

Recent studies highlight the role of 4-Aminobenzaldehyde Polymer in smart coatings and responsive materials, addressing sustainability challenges. Researchers are exploring its potential in self-healing polymers, where its reversible imine bonds (Schiff base formation) enable autonomic repair—a breakthrough for aerospace and automotive industries. Environmental concerns have also spurred interest in its photocatalytic degradation capabilities, particularly for water purification systems targeting emerging contaminants like pharmaceuticals and microplastics.

From an industrial perspective, the polymer’s thermal stability (up to 250°C) and film-forming properties make it valuable for flexible electronics. Manufacturers are incorporating it into conductive inks for printed circuits, capitalizing on its compatibility with graphene oxide and carbon nanotubes. The compound’s CAS No. 28107-09-7 frequently appears in patent filings related to organic semiconductors, reflecting its growing role in optoelectronic devices such as OLEDs and perovskite solar cells.

In the pharmaceutical sector, 4-Aminobenzaldehyde Polymer serves as a drug delivery scaffold due to its pH-responsive degradation. Its biocompatibility and ability to form covalent drug conjugates are being tested in targeted cancer therapies, with recent preclinical studies showing enhanced tumor accumulation. Analytical chemists also utilize it as a derivatization agent for HPLC detection of primary amines, improving sensitivity in proteomics research.

Ongoing innovations include hybrid composites combining this polymer with metal-organic frameworks (MOFs) for gas storage, and its integration into bio-sensors for real-time glucose monitoring. As industries prioritize green chemistry, solvent-free synthesis methods for CAS No. 28107-09-7 are emerging, reducing environmental footprints while maintaining yield efficiency—addressing key queries from sustainable material forums and academic databases.

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